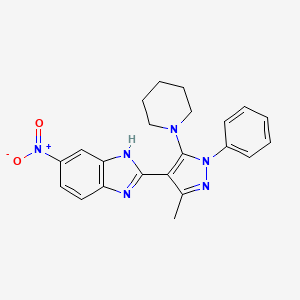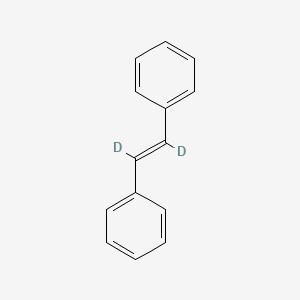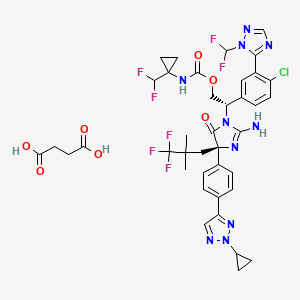
HIV protease-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV protease-IN-1 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the maturation and replication of the virus. By inhibiting this enzyme, this compound prevents the virus from processing its polyproteins into functional proteins, thereby hindering the production of infectious viral particles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV protease-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common reagents and conditions used in these synthetic routes include:
Formation of intermediates: Reagents such as isobutylamine, acetonitrile, and aryl sulfonyl chloride are used under conditions like 80°C for 6 hours.
Coupling reactions: Reagents like EDCI, HOBt, and DMAP in anhydrous DMF under argon atmosphere at 0°C to room temperature for 3 hours.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high purity and yield. This often includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
HIV protease-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) catalyst under room temperature.
Substitution: Reagents like aryl sulfonyl chloride in the presence of bases like DIEA and DMAP in THF at 0°C to room temperature.
Major Products
The major products formed from these reactions include various intermediates and the final this compound compound, which is characterized by its potent inhibitory activity against HIV-1 protease .
Aplicaciones Científicas De Investigación
HIV protease-IN-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
HIV protease-IN-1 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyproteins into functional proteins. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles . The molecular targets involved include the catalytic residues Asp25, Thr26, and Gly27 of the HIV-1 protease .
Comparación Con Compuestos Similares
Similar Compounds
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
Uniqueness
HIV protease-IN-1 is unique due to its high binding affinity and specificity for the HIV-1 protease enzyme. It has shown significant efficacy against drug-resistant strains of HIV, making it a valuable compound in the ongoing fight against HIV/AIDS .
Propiedades
Fórmula molecular |
C39H40ClF7N10O7 |
|---|---|
Peso molecular |
929.2 g/mol |
Nombre IUPAC |
[(2S)-2-[(4R)-2-amino-4-[4-(2-cyclopropyltriazol-4-yl)phenyl]-5-oxo-4-(3,3,3-trifluoro-2,2-dimethylpropyl)imidazol-1-yl]-2-[4-chloro-3-[2-(difluoromethyl)-1,2,4-triazol-3-yl]phenyl]ethyl] N-[1-(difluoromethyl)cyclopropyl]carbamate;butanedioic acid |
InChI |
InChI=1S/C35H34ClF7N10O3.C4H6O4/c1-32(2,35(41,42)43)16-34(20-6-3-18(4-7-20)24-14-46-53(50-24)21-8-9-21)28(54)51(30(44)48-34)25(15-56-31(55)49-33(11-12-33)27(37)38)19-5-10-23(36)22(13-19)26-45-17-47-52(26)29(39)40;5-3(6)1-2-4(7)8/h3-7,10,13-14,17,21,25,27,29H,8-9,11-12,15-16H2,1-2H3,(H2,44,48)(H,49,55);1-2H2,(H,5,6)(H,7,8)/t25-,34-;/m1./s1 |
Clave InChI |
XYOFGPYJEVLJDH-JIQBXTIVSA-N |
SMILES isomérico |
CC(C)(C[C@]1(C(=O)N(C(=N1)N)[C@H](COC(=O)NC2(CC2)C(F)F)C3=CC(=C(C=C3)Cl)C4=NC=NN4C(F)F)C5=CC=C(C=C5)C6=NN(N=C6)C7CC7)C(F)(F)F.C(CC(=O)O)C(=O)O |
SMILES canónico |
CC(C)(CC1(C(=O)N(C(=N1)N)C(COC(=O)NC2(CC2)C(F)F)C3=CC(=C(C=C3)Cl)C4=NC=NN4C(F)F)C5=CC=C(C=C5)C6=NN(N=C6)C7CC7)C(F)(F)F.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


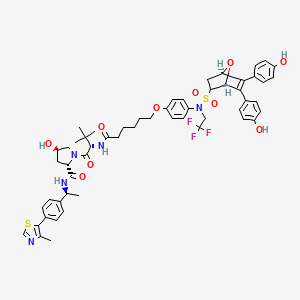
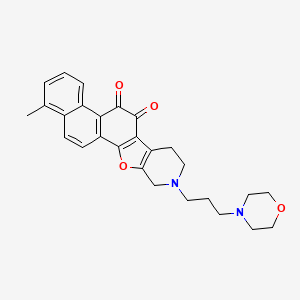
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)
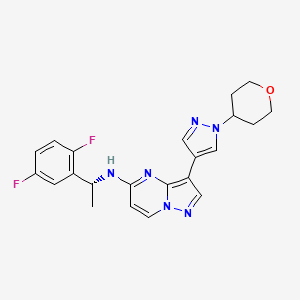
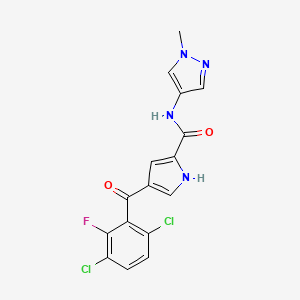
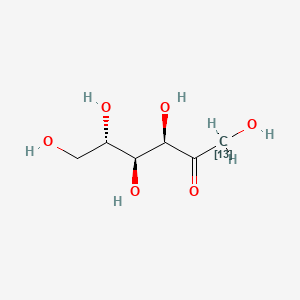
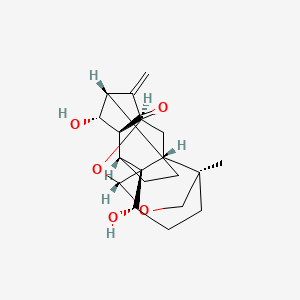
![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)

